molecular formula C20H22O B1583832 1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene CAS No. 39969-28-3

1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene

Cat. No. B1583832
CAS RN: 39969-28-3
M. Wt: 278.4 g/mol
InChI Key: ULPSMBQBIIZGAI-UHFFFAOYSA-N
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Description

“1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene” is a chemical compound with the molecular formula C20H22O . It is used for research and development purposes .

. Unfortunately, the search results do not provide more detailed physical and chemical properties such as melting point, boiling point, or density.

Scientific Research Applications

1. Synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles

  • Application Summary: This research focuses on the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .
  • Methods of Application: The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product, while irradiation in acetal containing 0.16 M hydrochloric acid led to 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as the major product .
  • Results: The solvent-controllable photoreaction of 4-methoxyazobenzenes to afford 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines has been studied .

2. Synthesis and Applications of m-Aryloxy Phenols

  • Application Summary: This research focuses on the synthesis and applications of m-aryloxy phenols, which are used in various industries, including plastics, adhesives, and coatings, and have potential biological activities .
  • Methods of Application: Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
  • Results: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

3. Benzene, 1-methoxy-4-(2-phenylethenyl)-

  • Application Summary: This compound is a structural variant of “1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene”. It’s used in various chemical reactions and its mass spectrum is studied for analytical purposes .
  • Methods of Application: The compound can be used in various chemical reactions. Its mass spectrum can be analyzed using electron ionization .
  • Results: The mass spectrum of this compound has been compiled and is available for reference .

4. 1-(4-Methoxyphenyl)ethynyl-4-n-pentylbenzene

  • Application Summary: This compound is structurally similar to “1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene”. It’s used in various chemical reactions .
  • Methods of Application: The compound can be used in various chemical reactions. Its properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are studied .
  • Results: The properties of this compound have been compiled and are available for reference .

5. Oxidation Products of 1

  • Application Summary: The oxidation products of 1 have many applications. 4-Methoxyphenol, which can be obtained by acidic decomposition of hydroperoxide, is widely used as a polymerisation inhibitor, e.g., in paints and as dental adhesives .
  • Methods of Application: The compound is used in various chemical reactions. Its properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are studied .
  • Results: 4-Methoxyphenol is used as antioxidants or depigmenting agents in cosmetics .

6. Anisole

  • Application Summary: Anisole is a precursor to perfumes, insect pheromones, and pharmaceuticals .
  • Methods of Application: Anisole is prepared by methylation of sodium phenoxide with dimethyl sulfate or methyl chloride .
  • Results: Anisole has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Safety And Hazards

The compound is intended for research and development use only and is not recommended for use as a drug, household item, or other applications . For safety and hazards, it’s always important to refer to the material safety data sheet (MSDS) of the compound.

properties

IUPAC Name

1-methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O/c1-3-4-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(21-2)16-14-19/h7-10,13-16H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPSMBQBIIZGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346624
Record name 1-[2-(4-methoxyphenyl)ethynyl]-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene

CAS RN

39969-28-3
Record name 1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39969-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-methoxyphenyl)ethynyl]-4-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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